
2-deoxy-D-glucose
Vue d'ensemble
Description
Le 2-Désoxy-D-glucose est une molécule de glucose dans laquelle le groupe hydroxyle au deuxième carbone est remplacé par un hydrogène. Cette modification l'empêche de subir une glycolyse supplémentaire, ce qui en fait un analogue du glucose non métabolisable. Il a fait l'objet de nombreuses études pour ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer et comme agent antiviral .
Voies de synthèse et conditions réactionnelles :
À partir du glucal et de ses dérivés : Une méthode courante implique l'utilisation de dérivés du glucal.
À partir du D-glucose : Une autre méthode implique la conversion directe du D-glucose.
Méthodes de production industrielle : Industriellement, le 2-Désoxy-D-glucose peut être produit en utilisant la chitine comme matière première.
Types de réactions :
Oxydation et réduction : Le 2-Désoxy-D-glucose peut subir des réactions d'oxydation et de réduction, bien que celles-ci soient moins fréquentes en raison de sa stabilité structurelle.
Substitution : Le composé peut participer à des réactions de substitution, en particulier au niveau des groupes hydroxyle.
Réactifs et conditions courants : Les réactifs typiques comprennent les acides solides, le nitrite de sodium et l'acide chlorhydrique.
Produits principaux : Le principal produit est le 2-Désoxy-D-glucose lui-même, mais en fonction de la réaction, des dérivés comme le 2-désoxyglucose-6-phosphate peuvent également se former.
4. Applications de la recherche scientifique
Le 2-Désoxy-D-glucose a un large éventail d'applications dans la recherche scientifique :
Médecine : Le 2-Désoxy-D-glucose est étudié comme agent anticancéreux en raison de sa capacité à inhiber la glycolyse dans les cellules tumorales.
5. Mécanisme d'action
Le 2-Désoxy-D-glucose exerce ses effets principalement en inhibant la glycolyse. Il est absorbé par les transporteurs de glucose et phosphorylé par l'hexokinase pour former le 2-désoxyglucose-6-phosphate. Ce métabolite ne peut pas être traité davantage par la phosphoglucose isomérase, ce qui conduit à l'inhibition de la glycolyse et à l'appauvrissement subséquent de l'ATP cellulaire. Ce mécanisme est particulièrement efficace dans les cellules cancéreuses hypoxiques, qui dépendent fortement de la glycolyse pour la production d'énergie .
Applications De Recherche Scientifique
Cancer Therapy
Mechanism of Action
2-DG acts primarily by inhibiting glycolysis, which is the metabolic pathway most cancer cells rely on for energy production, even in the presence of oxygen—a phenomenon known as the Warburg effect. By mimicking glucose but lacking the necessary hydroxyl group at the second carbon position, 2-DG disrupts glucose metabolism in tumor cells, leading to reduced ATP production and cell death through apoptosis .
Case Studies and Findings
- Breast Cancer : A study demonstrated that 2-DG treatment resulted in significant apoptosis in human breast cancer cell lines. The treatment led to increased expression of the Glut1 transporter protein, facilitating higher uptake of 2-DG and subsequent cell death .
- Combination Therapies : Research indicates that combining 2-DG with traditional chemotherapeutic agents can enhance anti-tumor effects. For example, it has been shown to improve the efficacy of low-dose radiation therapy against various malignancies .
Cancer Type | Mechanism | Outcome |
---|---|---|
Breast Cancer | Glycolysis inhibition | Induction of apoptosis |
Glioblastoma | Metabolic trapping | Reduced tumor growth |
Ovarian Cancer | Synergistic effect with chemotherapy | Increased survival rates |
Antiviral Applications
COVID-19 Treatment
Recently, 2-DG has been evaluated for its potential in treating COVID-19. It inhibits the replication of SARS-CoV-2 by limiting glycolysis in infected cells, thus reducing viral load . In clinical trials conducted in India, 2-DG was found to decrease the need for supplemental oxygen in patients with moderate to severe COVID-19 .
Inflammation and Metabolic Disorders
Anti-inflammatory Properties
2-DG has shown promise in reducing inflammation associated with various conditions. Studies indicate that it can inhibit pro-inflammatory cytokine production and mitigate oxidative stress in models of acute lung injury and colitis . This property is particularly relevant for conditions exacerbated by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.
Imaging and Tracer Applications
Positron Emission Tomography (PET)
The radioisotope derivative of 2-DG, specifically -fluoro-2-deoxy-D-glucose (FDG), is widely used in PET imaging to assess glucose metabolism in tissues. This application is crucial for diagnosing and staging cancers, as it provides insights into tumor metabolism and viability .
Application | Methodology | Significance |
---|---|---|
Cancer Diagnosis | FDG-PET Imaging | Assessing metabolic activity of tumors |
Brain Metabolism | Quantitative autoradiography | Evaluating cerebral glucose utilization |
Future Perspectives
The ongoing research into 2-DG highlights its versatility as a therapeutic agent across various medical fields. Future studies are needed to establish optimal dosing regimens and further elucidate its mechanisms of action. The potential for developing broad-spectrum antiviral therapies based on 2-DG's inhibitory effects on glycolysis presents an exciting avenue for future research .
Mécanisme D'action
2-Desoxy-D-glucose exerts its effects primarily by inhibiting glycolysis. It is taken up by glucose transporters and phosphorylated by hexokinase to form 2-deoxyglucose-6-phosphate. This metabolite cannot be further processed by phosphoglucose isomerase, leading to the inhibition of glycolysis and subsequent depletion of cellular ATP. This mechanism is particularly effective in hypoxic cancer cells, which rely heavily on glycolysis for energy production .
Comparaison Avec Des Composés Similaires
Le 2-Désoxy-D-glucose est unique dans sa capacité à inhiber la glycolyse. Des composés similaires comprennent :
2-Fluoro-2-désoxy-D-glucose : Cet analogue est utilisé dans l'imagerie par tomographie par émission de positons (TEP) en raison de sa capacité à imiter l'absorption du glucose dans les tissus.
2-Chloro-2-désoxy-D-glucose : Un autre analogue aux propriétés similaires mais à la réactivité et aux applications différentes.
2-Bromo-2-désoxy-D-glucose : Ce composé a été étudié pour ses applications thérapeutiques potentielles, similaires à celles du 2-Désoxy-D-glucose.
Chacun de ces analogues possède des propriétés uniques qui les rendent adaptés à des applications spécifiques, mais le 2-Désoxy-D-glucose reste un composé clé en raison de son large éventail d'effets et de ses utilisations thérapeutiques potentielles.
Activité Biologique
2-Deoxy-D-glucose (2-DG) is a glucose analog that has garnered significant attention due to its diverse biological activities, particularly in the context of cancer therapy and viral infections. This article delves into the mechanisms of action, therapeutic applications, and recent research findings related to 2-DG.
2-DG is a non-metabolizable glucose analog that primarily inhibits glycolysis, leading to a depletion of cellular ATP. Its actions can be summarized as follows:
- Inhibition of Glycolysis : 2-DG competes with glucose for phosphorylation by hexokinase, thereby inhibiting the first step of glycolysis and leading to reduced energy production in cells .
- Cell Cycle Arrest : The compound induces cell cycle inhibition and apoptosis in various cancer cell lines, particularly under hypoxic conditions .
- Induction of Unfolded Protein Response (UPR) : 2-DG has been shown to trigger UPR, which can lead to apoptosis in certain contexts .
Cancer Treatment
2-DG's ability to inhibit glycolysis makes it a promising candidate for cancer therapy, particularly for tumors that exhibit the Warburg effect—where cancer cells preferentially utilize glycolysis for energy production even in the presence of oxygen.
- In Vitro Studies : Research indicates that 2-DG effectively reduces cell viability in breast cancer cell lines by activating apoptotic pathways, as evidenced by increased caspase-3 activity and PARP cleavage .
- Radiotherapy Enhancement : Clinical studies have shown that combining 2-DG with radiotherapy enhances tumor cell sensitivity while protecting normal tissues. A Phase I/II trial demonstrated improved survival rates and quality of life in patients with gliomas when treated with 2-DG prior to radiation therapy .
Viral Infections
Recent studies have highlighted 2-DG's potential as an antiviral agent, particularly against SARS-CoV-2.
- COVID-19 Treatment : In clinical trials conducted in India, 2-DG was found to limit viral replication and improve clinical outcomes in patients with moderate to severe COVID-19. Patients receiving 90 mg/kg/day showed significantly faster recovery times compared to those receiving standard care alone .
Case Studies and Clinical Trials
- Glioma Patients : A Phase I/II trial involving over 100 patients demonstrated that the addition of 2-DG to radiotherapy led to a moderate increase in survival rates without significant toxicity .
- COVID-19 Patients : A randomized Phase II trial indicated that patients treated with 2-DG experienced shorter times to recovery and discharge compared to those receiving standard treatment alone, suggesting its efficacy as an adjunct therapy for COVID-19 .
Safety Profile
While generally well-tolerated, some patients have reported mild side effects resembling hypoglycemia, including nausea and restlessness. These effects were transient and did not lead to significant complications during trials .
Propriétés
IUPAC Name |
3,4,5,6-tetrahydroxyhexanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O5/c7-2-1-4(9)6(11)5(10)3-8/h2,4-6,8-11H,1,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYALKFFQXWPIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)C(C(C(CO)O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154-17-6, 1949-89-9 | |
Record name | D-Glucose, 2-deoxy- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15193 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | D-arabino-Hexose, 2-deoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-deoxy-D-glucose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.295 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-deoxy-D-galactose | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-DEOXY-D-GLUCOSE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5484 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 2DG, a glucose analog, enters cells via glucose transporters but cannot be fully metabolized. [] It competitively inhibits glucose phosphorylation by hexokinase, the first enzyme in the glycolytic pathway. [, , ] This inhibition disrupts glucose metabolism and downstream energy production, ultimately leading to various cellular responses. [, , , ]
A: Studies on perfused rat hearts indicate that both catecholamines and insulin influence 2DG uptake. [] While catecholamines stimulate 2DG transport through a Ca2+-dependent mechanism involving alpha and beta receptors, insulin utilizes both Ca2+-dependent and -independent pathways. [] Furthermore, Ca2+ appears to play a role in maintaining the activated transport state initiated by both epinephrine and insulin. []
A: 2DG incorporation into glycogen has been observed in rat brains, although it accounts for a small fraction of total brain 14C after a 2-[14C]deoxyglucose pulse. [] In the context of glycoprotein synthesis, both GDP-deoxyglucose and UDP-deoxyglucose have been shown to inhibit the incorporation of glucose from UDP-glucose into essential precursors, dolichyl phosphate glucose and dolichyl pyrophosphate oligosaccharides. [] This inhibition ultimately disrupts the glucosylation of lipid intermediates and consequently affects glycoprotein formation. []
ANone: The molecular formula of 2-deoxy-D-glucose is C6H12O5, and its molecular weight is 164.16 g/mol. For detailed spectroscopic data, refer to specialized chemical databases.
A: The 2-[14C]deoxyglucose autoradiographic method allows for measuring glucose utilization rates in specific brain regions. [] After administering 2-[14C]deoxyglucose, the radioactive product, 2-[14C]deoxyglucose-6-phosphate, accumulates in tissues proportionally to glucose consumption. [] Quantitative autoradiography then measures the concentration of this product, providing a visual representation of relative glucose consumption rates in different brain areas. [, , , ]
A: The “flip-flop” effect refers to the inverse correlation observed between the uptake of FDG and a second radiotracer in certain malignancies like thyroid cancer and neuroendocrine tumors. [] This phenomenon highlights the importance of considering the specific characteristics of each tumor type when interpreting PET/CT results. []
A: While FDG is commonly used, F-18 fluoride ion serves as an alternative skeletal tracer in PET imaging for detecting bone metastases. [] Studies have shown that F-18 fluoride ion effectively detects bone metastases, especially in cases of sclerotic disease, and may provide complementary information to FDG-PET scans. []
A: Research shows that 2DG interacts with facilitative glucose transporters (GLUTs). [, ] GLUTs exhibit different affinities for 2DG, with GLUT3 having the highest and GLUT2 the lowest. [, ] This difference in affinity influences the rate of 2DG uptake and its subsequent effects on glucose metabolism in different cell types.
A: Yes, studies on a monocyte-macrophage cell line (RAW 264.7) show that 2DG uptake and transporter affinity for glucose increase rapidly (within minutes) upon activation of the respiratory burst. [] This acute regulation is mediated by tyrosine kinases and protein kinase C activity. []
A: The conserved QLS motif in the seventh transmembrane helix of high-affinity GLUTs (1, 3, and 4) plays a crucial role in substrate selection and determining the Km for 2DG transport. [] Replacing this motif with HVA in GLUT2 (a low-affinity transporter) alters its substrate specificity and kinetics. [] These findings suggest that the QLS motif interacts with the C-1 position of D-glucose, influencing substrate recognition and transport. []
A: Studies on mouse 3T3-L1 cells expressing the human HepG2 glucose transporter (GLUT1) reveal that while insulin regulates the membrane distribution of both mouse GLUT1, GLUT4, and expressed human GLUT1, the increased basal sugar uptake due to human GLUT1 expression does not affect the insulin-stimulated increase in 2DG uptake. [] This suggests a complex interplay between glucose transporter isoforms and insulin signaling in regulating glucose uptake. []
A: Research using L6 myocytes indicates that exposure to triacylglycerol reduces insulin-stimulated 2DG uptake, suggesting that triacylglycerol accumulation in muscle cells might directly contribute to insulin resistance. [] This effect appears to be independent of the insulin receptor and might involve the diacylglycerol second messenger pathway. []
A: In isolated rat pancreas, 2DG does not stimulate insulin secretion, unlike glucose and mannose. [] Additionally, 2DG does not block glucose-stimulated insulin secretion. [] This suggests that insulin secretion is triggered by a specific metabolite or product of glucose metabolism. []
A: Research suggests that in cancer cells relying heavily on glycolysis, 2DG, by inhibiting glycolysis, can deplete the reduced form of nicotinamide adenine dinucleotide phosphate (NADPH), which is crucial for glutathione synthesis. [] This depletion, in turn, hinders the ability of cancer cells to mitigate reactive oxygen species, making them more vulnerable to cell death. []
A: Studies on diet-induced obese rats show that these rats exhibit reduced basal 2DG uptake in the central amygdaloid nucleus, a brain region involved in feeding behavior. [] This finding suggests that alterations in neuronal activity within specific brain areas might contribute to the development of obesity. []
A: Research on rat astrocytes chronically exposed to ethanol shows that LPA can mitigate ethanol-induced disruptions in actin organization and normalize 2DG uptake. [] This protective effect of LPA highlights its potential as a therapeutic agent against ethanol-induced cellular damage. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.